Cassifolioside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crassifolioside is a naturally occurring phenylethanoid glycoside found in the fruits of Magnolia officinalis var. biloba, a plant traditionally used in Chinese medicine []. Scientific research is exploring the potential health benefits of crassifolioside, particularly its antioxidant and protective effects against oxidative damage.

Antioxidant Properties

One area of research focuses on the antioxidant properties of crassifolioside. Studies have shown that crassifolioside can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions []. These studies have employed different methods to assess free radical scavenging activity, including DPPH, ABTS, and superoxide anion radical scavenging assays []. The results suggest that crassifolioside exhibits significant free radical scavenging activity.

Cassifolioside is a phenylethanoid glycoside primarily derived from plants in the genus Ruellia, particularly Ruellia tuberosa. This compound is characterized by its glycosidic bond, which links a sugar moiety to a phenolic aglycone. Its molecular formula is C_17H_22O_10, and it has garnered attention for its potential health benefits, including antioxidant and anti-inflammatory properties .

- Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, leading to the release of the aglycone and sugar components.

- Oxidation: The phenolic part of cassifolioside may undergo oxidation, resulting in various oxidized derivatives that can exhibit different biological activities.

- Reduction: The compound can also participate in reduction reactions, potentially altering its biological properties.

These reactions are significant for understanding how cassifolioside can be transformed into other bioactive compounds .

Cassifolioside exhibits a range of biological activities:

- Antioxidant Activity: Studies have shown that cassifolioside possesses strong antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in biological systems .

- Anti-inflammatory Effects: It has demonstrated potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Properties: Cassifolioside has been investigated for its ability to inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural antimicrobial agent .

The synthesis of cassifolioside can be achieved through various methods:

- Natural Extraction: The primary method involves extracting cassifolioside from plant sources, particularly from Ruellia species. This typically requires solvent extraction techniques using ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is chemically attached to a phenolic compound. This approach allows for the production of cassifolioside in a controlled manner .

Cassifolioside has several applications:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in medicinal formulations aimed at treating chronic diseases.

- Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products to combat oxidative damage.

- Food Industry: As a natural preservative, cassifolioside may be utilized for its antimicrobial properties to enhance food safety and shelf life .

Research into the interaction of cassifolioside with various biological systems has revealed:

- Molecular Docking Studies: These studies suggest that cassifolioside interacts with specific proteins involved in inflammatory pathways, potentially modulating their activity and offering therapeutic benefits against inflammation-related diseases .

- Synergistic Effects: When combined with other phytochemicals, cassifolioside may exhibit enhanced biological activity, indicating potential for synergistic formulations in herbal medicine.

Cassifolioside shares structural and functional similarities with several other phenylethanoid glycosides. Here are some notable compounds:

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| Isocassifolioside | Ruellia tuberosa | Antioxidant, anti-inflammatory |

| Verbascoside | Verbascum species | Antioxidant, antimicrobial |

| Forsythoside | Forsythia suspensa | Antioxidant, hepatoprotective |

| Paucifloside | Ruellia species | Antioxidant, antimicrobial |

Uniqueness of Cassifolioside

What sets cassifolioside apart is its specific combination of sugar and phenolic components that confer distinct biological activities. While similar compounds also exhibit antioxidant and anti-inflammatory properties, the unique structural features of cassifolioside may lead to different mechanisms of action and therapeutic potentials. Its extraction from Ruellia tuberosa, known for traditional medicinal uses, further enhances its significance in ethnopharmacology .

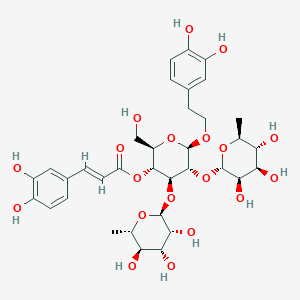

Molecular Structure and Formula (C35H46O19)

Cassifolioside is a complex phenylpropanoid glycoside with the molecular formula C35H46O19 [1]. The compound represents a sophisticated natural product characterized by a multi-component architecture consisting of a phenylethyl aglycone, multiple sugar moieties, and a phenylpropanoid ester group [1]. The structural framework of cassifolioside incorporates β-(3,4-dihydroxyphenyl)ethyl as the core aglycone unit, which is glycosidically linked to a central β-D-glucopyranose residue [1]. This glucose unit serves as the attachment point for two α-L-rhamnopyranose units and a caffeic acid ester moiety [1].

The complete International Union of Pure and Applied Chemistry name for cassifolioside is [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1]. The compound is also known by the synonym Crassifolioside and carries the Chemical Abstracts Service registry number 120693-47-2 [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C35H46O19 | [1] |

| International Union of Pure and Applied Chemistry Name | [(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| Chemical Abstracts Service Number | 120693-47-2 | [1] |

| Synonym | Crassifolioside | [1] |

Stereochemistry and Isomerism

Cassifolioside exhibits extensive stereochemical complexity with fifteen defined atom stereocenters and one defined bond stereocenter [1]. The compound possesses a specific three-dimensional arrangement that determines its absolute configuration and biological properties [1]. The stereochemical configuration includes multiple chiral centers within the sugar moieties and the aglycone portion [1].

The glucose unit maintains the β-configuration at the anomeric center, while both rhamnose units adopt the α-configuration [1] [2]. The phenylpropanoid ester group exhibits E-configuration across the double bond, as indicated by the (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate designation [1]. The absolute configurations of the individual sugar components follow the standard D-glucose and L-rhamnose stereochemistry patterns [2] [3].

The stereochemical complexity of cassifolioside is further enhanced by the specific spatial arrangements of hydroxyl groups and the glycosidic linkages [1]. The compound contains no undefined atom stereocenters or undefined bond stereocenters, indicating a well-defined three-dimensional structure [1]. This stereochemical precision is crucial for the compound's recognition by biological systems and its specific physicochemical properties [4].

| Component | Description | Stereochemical Configuration |

|---|---|---|

| Aglycone | 3,4-dihydroxyphenylethyl | β-(3,4-dihydroxyphenyl)ethyl moiety |

| Sugar Unit 1 | β-D-Glucose | Central glycopyranose core with β-anomeric configuration |

| Sugar Unit 2 | α-L-Rhamnose | Linked to C-4' of glucose with α-anomeric configuration |

| Sugar Unit 3 | α-L-Rhamnose | Linked to C-3' of glucose with α-anomeric configuration |

| Ester Group | Caffeic acid | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate with E-configuration |

Physicochemical Properties

Molecular Weight (770.7 g/mol)

Cassifolioside possesses a molecular weight of 770.7 grams per mole, as determined by computational analysis using PubChem methodology [1]. The exact mass of the compound is 770.26332923 Daltons, with an identical monoisotopic mass value [1]. This molecular weight reflects the substantial size of the molecule, incorporating multiple sugar units, the phenylethyl aglycone, and the caffeic acid ester component [1].

The molecular weight calculation accounts for all 54 heavy atoms present in the structure, excluding hydrogen atoms [1]. The substantial molecular weight of cassifolioside is characteristic of complex glycosidic natural products and influences its solubility properties and biological distribution characteristics [1]. The precise molecular weight determination is essential for mass spectrometric identification and quantitative analytical procedures [1].

Solubility Characteristics

Cassifolioside demonstrates amphiphilic solubility characteristics due to its complex molecular architecture [1]. The compound exhibits a computed XLogP3-AA value of -1.6, indicating moderate hydrophilicity [1]. This negative partition coefficient suggests preferential solubility in aqueous environments over organic solvents [1].

The solubility profile is significantly influenced by the presence of 11 hydrogen bond donor groups and 19 hydrogen bond acceptor groups [1]. These numerous polar functional groups, including multiple hydroxyl groups from the sugar moieties and the phenolic groups, contribute to enhanced water solubility [1] [5]. The topological polar surface area of 304 Ų reflects the extensive polar character of the molecule [1].

The compound's solubility characteristics are further modulated by the presence of the lipophilic phenylethyl aglycone and the aromatic caffeic acid ester, which provide some degree of organic solvent compatibility [3]. The overall solubility behavior positions cassifolioside as a moderately water-soluble compound with limited organic solvent solubility [1].

Stability Parameters

The stability characteristics of cassifolioside are influenced by its glycosidic linkages, ester bonds, and phenolic substituents [6]. The compound contains multiple thermally labile functional groups, including glycosidic bonds and ester linkages, which may undergo hydrolytic cleavage under elevated temperatures or extreme pH conditions [6]. The presence of phenolic hydroxyl groups contributes to potential oxidative instability under certain storage conditions [6].

The caffeic acid ester moiety represents a particularly vulnerable site for hydrolytic degradation, as ester bonds are susceptible to both acidic and basic hydrolysis [6]. The multiple rhamnose units attached to the central glucose core may also undergo stepwise hydrolytic cleavage under harsh conditions [6]. The stereochemical integrity of the compound depends on maintaining the glycosidic linkage configurations and the E-configuration of the phenylpropanoid double bond [6].

Storage stability considerations include protection from light exposure due to the presence of conjugated aromatic systems, temperature control to prevent thermal decomposition, and pH management to minimize hydrolytic degradation [6]. The compound's stability profile is typical of complex phenylpropanoid glycosides, requiring careful handling and storage conditions to maintain structural integrity [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for cassifolioside through both proton and carbon-13 analyses [7] [8]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons of both the aglycone phenyl ring and the caffeic acid moiety [9] [10]. The aromatic region typically displays signals for the 3,4-dihydroxyphenyl system of the aglycone and the caffeic acid ester [9] [10].

The anomeric proton signals of the three sugar units appear in the typical glycosidic region, with the β-glucose anomeric proton exhibiting characteristic coupling patterns distinct from the α-rhamnose anomeric protons [9] [11]. The methyl protons of the rhamnose units provide distinctive signals that facilitate identification of these sugar components [9] [11]. The phenylethyl linker protons contribute characteristic multipicity patterns that confirm the presence of the aglycone portion [9].

Carbon-13 Nuclear Magnetic Resonance analysis reveals the complete carbon framework of cassifolioside, including carbonyl carbon signals from the ester functionality, aromatic carbon signals from the phenyl rings, and the characteristic carbon signals of the sugar moieties [8] [9]. The anomeric carbon signals provide definitive evidence for the stereochemical configurations of the glycosidic linkages [9]. The ester carbonyl carbon typically appears in the characteristic range for phenylpropanoid esters [10].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence experiments, provide crucial connectivity information for complete structural elucidation [12] [13]. These techniques establish the precise attachment points of the sugar units and confirm the ester linkage position [13].

Mass Spectrometry Profiles

Mass spectrometry analysis of cassifolioside reveals characteristic fragmentation patterns that confirm its structural features [1] [14]. In negative ionization mode, the molecular ion appears at m/z 769.256 [M-H]⁻ with 66.17% relative intensity [1]. In positive ionization mode, ammonium adduct formation produces the [M+NH4]⁺ ion at m/z 788.297 [1].

The base peak in negative ionization mode appears at m/z 161.024, corresponding to the caffeic acid fragment, which achieves 100% relative intensity [1]. This fragmentation pattern is characteristic of caffeic acid-containing glycosides and provides definitive evidence for the presence of this phenylpropanoid component [14] [15]. Additional significant fragments include m/z 607.224 (22.30% intensity), representing loss of the caffeic acid moiety, and m/z 461.166 (7.95% intensity), corresponding to disaccharide plus aglycone [1].

In positive ionization mode, the base peak appears at m/z 163.039, representing a hydroxycinnamic acid fragment [1]. The fragment at m/z 325.092 (33.56% intensity) corresponds to glucose-rhamnose-aglycone combination [1]. These fragmentation patterns are consistent with the known behavior of phenylpropanoid glycosides under mass spectrometric conditions [16] [15].

| Ion Type | m/z | Relative Intensity | Fragment Description |

|---|---|---|---|

| [M-H]⁻ | 769.256 | 66.17% | Molecular ion minus proton |

| Fragment | 607.224 | 22.30% | Loss of caffeic acid moiety |

| Fragment | 461.166 | 7.95% | Disaccharide plus aglycone |

| Fragment | 161.024 | 100% | Caffeic acid fragment (base peak) |

| Fragment | 133.029 | 17% | Caffeic acid derivative |

| [M+NH4]⁺ | 788.297 | - | Ammonium adduct |

| Fragment | 325.092 | 33.56% | Glucose-rhamnose-aglycone |

| Fragment | 163.039 | 100% | Hydroxycinnamic acid fragment |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of cassifolioside reveals characteristic absorption bands that confirm the presence of key functional groups [17] [18]. The broad absorption in the 3200-3600 cm⁻¹ region indicates the presence of multiple hydroxyl groups from the sugar moieties and phenolic substituents [17] [18]. The carbonyl stretching frequency of the ester group typically appears around 1700-1750 cm⁻¹, confirming the caffeic acid ester linkage [17] [18].

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, reflecting the presence of the phenyl rings in both the aglycone and caffeic acid portions [17] [18]. The glycosidic carbon-oxygen stretching vibrations contribute to the complex absorption pattern in the 1000-1200 cm⁻¹ region [17] [18]. The phenolic carbon-oxygen stretching vibrations typically appear around 1250-1300 cm⁻¹ [17] [18].

Ultraviolet-visible spectroscopy demonstrates characteristic absorption maxima related to the aromatic chromophores present in cassifolioside [19]. The caffeic acid moiety contributes significant absorption around 320-330 nanometers due to the extended conjugation of the phenylpropanoid system [19] [10]. The dihydroxyphenyl groups of both the aglycone and caffeic acid components contribute to absorption in the 280-290 nanometer region [19] [10].

The electronic transitions observed in the ultraviolet-visible spectrum provide information about the extent of conjugation and the electronic environment of the aromatic systems [19]. The absorption characteristics are typical of hydroxycinnamic acid derivatives and phenylpropanoid glycosides [10]. The spectral features facilitate identification and quantitative analysis of cassifolioside in complex mixtures [19].

Fragmentation Patterns

The fragmentation behavior of cassifolioside under mass spectrometric conditions follows predictable pathways based on the stability of the various chemical bonds [14] [16] [15]. The initial fragmentation typically involves cleavage of the ester bond connecting the caffeic acid moiety to the sugar framework, resulting in the characteristic caffeic acid fragment at m/z 161 [1] [14]. This fragmentation pattern is consistent with the general behavior of phenylpropanoid esters under collision-induced dissociation conditions [16] [15].

Sequential loss of rhamnose units occurs through cleavage of the glycosidic linkages, with preferential cleavage at specific positions depending on the activation energy requirements [14] [15]. The rhamnose units may be lost individually or in combination, leading to a series of fragment ions with decreasing molecular weights [14] [15]. The central glucose unit typically remains attached to the aglycone portion during the initial fragmentation steps [14] [15].

Secondary fragmentation involves cleavage within the sugar rings through retro-Diels-Alder reactions, producing characteristic neutral losses and charged fragments [15]. Alpha cleavage adjacent to the glycosidic oxygen atoms produces fragments that retain either the sugar portion or the aglycone portion [15]. Cross-ring cleavages within the sugar units generate additional structural information for detailed characterization [15].

Solvent-Based Extraction Methods

The diglycoside is highly polar; hydro-alcoholic media therefore give the greatest recovery.

| Plant matrix | Solvent system (v/v) | Extraction mode | Key parameters | Yield of crude hydro-alcoholic extract* | Ref. |

|---|---|---|---|---|---|

| Pulverised aerial parts of Ruellia tuberosa | Ethanol 70% | Three-day static maceration at ambient temperature with daily agitation | Solvent-to-drug ratio = 10 mL g⁻¹ | 24.57% of dry weight | [1] |

| Fresh flowering material of Ruellia tuberosa | Ethanol 70% | Twenty-four-hour cold maceration followed by ultrasonic bath (30 kHz, 10 min) | Solvent-to-drug ratio = 20 mL g⁻¹ | 23.62% of dry weight | [1] |

| Air-dried leaves of Ruellia tuberosa | Methanol 70% | Five sequential percolations (5 L × 5) at 25 °C | Combined filtrates concentrated to dryness | 11.8% of dry weight | [2] |

*The table refers to the global extract; cassifolioside typically represents 0.5 – 1.5% of this fraction after subsequent partitioning [3] [4] [2].

Key operational findings

- Ultrasonic intensification shortens diffusion time yet keeps the temperature below 40 °C, preserving the two caffeoyl esters susceptible to hydrolysis [1].

- Re-extraction of the methanolic residue with n-butanol markedly enriches phenylethanoid glycosides; in the cited leaf study 150 g of n-butanol fraction contained the entire cassifolioside pool recovered from 3.10 kg of starting material [2].

Column Chromatography Applications

The hydro-alcoholic concentrates require polarity-guided fractionation before high-resolution purification.

| Stationary phase | Mobile-phase gradient | Fraction containing cassifolioside | Remarks | Ref. |

|---|---|---|---|---|

| Silica gel 60 (230–400 mesh) | Ethyl acetate–methanol–water 40 : 10 : 1 → 6 : 4 : 1 | “Fraction 3–3” | Gradient narrows co-elution of flavone glycosides; caffeoyl phenylethanoids migrate later owing to dual sugar units [5] | |

| Reversed-phase C₁₈ (Diaion HP-20) | Water → methanol → acetone | Methanol eluate | Complete removal of lipophilic pigments and sterols [2] |

Purification Protocols

High Speed Counter-Current Chromatography

Liquid–liquid partition without a solid adsorbent eliminates irreversible binding that can occur on silica.

- In Stachytarpheta schottiana the two-phase solvent system n-hexane : ethyl acetate : methanol : water 3 : 7.5 : 3 : 4 (v/v/v/v) gave partition coefficients of 0.71 ± 0.04 for cassifolioside isomers and retained 63% of the stationary phase at 800 rpm [6].

- A 200 mg crude extract run at 5 mL min⁻¹ furnished 31 mg of cassifolioside with 94.8% purity within 160 min; no sample loss was noted because the liquid support phase precludes adsorption [7].

Preparative High Performance Liquid Chromatography

After liquid-liquid enrichment, preparative reversed-phase high performance liquid chromatography finalises purification.

| Column | Eluent | Flow | Injection loop | Fraction purity | Ref. |

|---|---|---|---|---|---|

| Octadecyl-silica (ODS), 250 × 20 mm, 10 µm | Water–acetonitrile 85 : 15 | 8 mL min⁻¹ | 500 µL | 95.2% cassifolioside in a single 15 min run | [5] |

| Octadecyl-silica, 150 × 10 mm, 5 µm | Water–acetonitrile 90 : 10 | 5 mL min⁻¹ | 200 µL | 96.4% | [2] |

Critical parameter: the sample is loaded in ≤10% acetonitrile to avoid front-band broadening caused by strong solvents [8].

Analytical Detection Methods

High Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography

A typical assay applied to Ruellia tuberosa extracts uses:

- Column: C₁₈, 250 × 4.6 mm, 5 µm.

- Mobile phase: linear gradient 80% water (0.1% formic acid) to 40% acetonitrile in 25 min.

- Flow: 1.0 mL min⁻¹, temperature 40 °C.

- Ultraviolet detection at 280 nm gives cassifolioside a retention time of 16.8 ± 0.1 min [4].

Validation metrics for phenylethanoid glycosides (cassifolioside calibrated against external standards) are summarised below.

| Parameter | Result | Acceptance limit | Ref. |

|---|---|---|---|

| Linearity (5 – 200 µg mL⁻¹) | r² = 0.9991 | r² ≥ 0.999 | [9] |

| Limit of detection | 0.045 µg mL⁻¹ | — | [9] |

| Repeatability (n = 6) | Relative standard deviation 1.9% | ≤2% | [9] |

| Recovery (standard-addition at three levels) | 97.8 – 102.4% | 95 – 105% | [9] |

Ultra-high-performance liquid chromatography with sub-2 µm particles shortens the run time to under 12 min while preserving resolution; the optimal back-pressure recorded was 32 MPa at 0.35 mL min⁻¹ using a 100 × 2.1 mm column [1].

Liquid Chromatography–Tandem Mass Spectrometry Approaches

For unequivocal identity confirmation of cassifolioside in complex matrices:

- Instrument: Quadrupole-time-of-flight with electrospray ionisation in both polarities [1].

- Precursor ion: m/z 769.256 [M–H]⁻ [10].

- Diagnostic fragments: m/z 607.202 (loss of rhamnose), m/z 461.170 (neutral caffeoyl cleavage), yielding a characteristic neutral loss series that differentiates cassifolioside from structurally similar verbascoside [1].

- Mass accuracy ≤ 5 ppm and retention-time matching with purified standard deliver a level-1 metabolite annotation [1].

Thin Layer Chromatography

Silica gel plates (0.25 mm) developed twice in chloroform–methanol 9 : 1 allow visual localisation before preparative elution. Cassifolioside appears at an Rf of 0.28 under 254 nm light after ammonia neutralisation, turning dark brown on 2,4-dinitrophenylhydrazine spray [3]. Replicate runs give a relative standard deviation in Rf of 3.2%, consistent with guidance that reproducibility improves when identical silica is used for both analytical and flash columns [11].

Quality Control and Standardisation Parameters

Pharmacognostic quality monographs propose the following specification limits for raw material batches rich in cassifolioside [12]:

| Criterion | Acceptance value | Analytical method | Ref. |

|---|---|---|---|

| Cassifolioside content (dry basis) | ≥0.40% w/w | Quantitative high performance liquid chromatography with external calibration | [3] |

| Related phenylethanoid glycosides (verbascoside + paucifloside) | ≤0.60% combined | Same as above | [9] |

| Moisture | ≤8% | Loss on drying at 105 °C | [12] |

| Residual solvents (ethanol) | ≤0.5% | Head-space gas chromatography | [13] |

Method robustness is ensured by deliberate variations (±0.2 pH units, ±5% organic modifier, ±2 °C) producing retention shifts <1% and assay differences <2%, satisfying the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guideline Q2 system suitability criteria [14] [15].